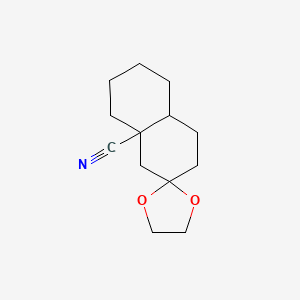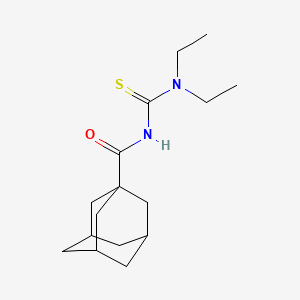![molecular formula C18H21NOS3 B11961776 1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)hexan-1-one](/img/structure/B11961776.png)
1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)hexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,4-DIMETHYL-1-THIOXO-DITHIA-5-AZA-CYCLOPENTA(A)NAPHTHALEN-5-YL)-HEXAN-1-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. Its unique structure, which includes a thioxo group and a dithia-aza-cyclopenta ring, suggests it may have interesting chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-DIMETHYL-1-THIOXO-DITHIA-5-AZA-CYCLOPENTA(A)NAPHTHALEN-5-YL)-HEXAN-1-ONE likely involves multiple steps, including the formation of the dithia-aza-cyclopenta ring and the introduction of the thioxo group. Typical synthetic routes might include:
Step 1: Formation of the cyclopenta ring through cyclization reactions.
Step 2: Introduction of sulfur atoms to form the dithia structure.
Step 3: Addition of the thioxo group under specific conditions, such as using sulfurizing agents.
Step 4: Attachment of the hexan-1-one moiety through alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve:
Catalysts: Use of catalysts to increase reaction efficiency.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4,4-DIMETHYL-1-THIOXO-DITHIA-5-AZA-CYCLOPENTA(A)NAPHTHALEN-5-YL)-HEXAN-1-ONE may undergo various types of chemical reactions, including:
Oxidation: Conversion of the thioxo group to sulfoxide or sulfone.
Reduction: Reduction of the thioxo group to a thiol.
Substitution: Nucleophilic or electrophilic substitution reactions on the ring structure.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Common solvents like dichloromethane (DCM), ethanol, or acetonitrile.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(4,4-DIMETHYL-1-THIOXO-DITHIA-5-AZA-CYCLOPENTA(A)NAPHTHALEN-5-YL)-HEXAN-1-ONE may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies or as a probe for studying biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(4,4-DIMETHYL-1-THIOXO-DITHIA-5-AZA-CYCLOPENTA(A)NAPHTHALEN-5-YL)-HEXAN-1-ONE would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with Receptors: Modulation of receptor activity.
Pathways Involved: Influence on signaling pathways or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Thioxo Compounds: Compounds containing the thioxo group.
Dithia Compounds: Compounds with sulfur atoms in their ring structure.
Aza Compounds: Compounds containing nitrogen atoms in their ring structure.
Uniqueness
1-(4,4-DIMETHYL-1-THIOXO-DITHIA-5-AZA-CYCLOPENTA(A)NAPHTHALEN-5-YL)-HEXAN-1-ONE is unique due to its combination of thioxo, dithia, and aza functionalities, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C18H21NOS3 |
|---|---|
Peso molecular |
363.6 g/mol |
Nombre IUPAC |
1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)hexan-1-one |
InChI |
InChI=1S/C18H21NOS3/c1-4-5-6-11-14(20)19-13-10-8-7-9-12(13)15-16(18(19,2)3)22-23-17(15)21/h7-10H,4-6,11H2,1-3H3 |
Clave InChI |
XRHRWHNIWMLQFM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)N1C2=CC=CC=C2C3=C(C1(C)C)SSC3=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Dichloro-2-[(4-methylphenyl)formamido]prop-2-enoic acid](/img/structure/B11961696.png)
![4-{(E)-[3-(1,1-Dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl (2E)-3-(4-methoxyphenyl)-2-propenoate](/img/structure/B11961704.png)
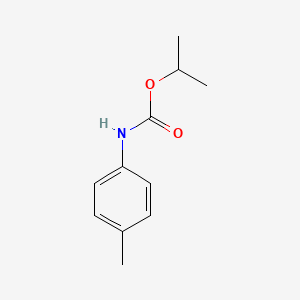
![5-(2-bromophenyl)-4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11961715.png)
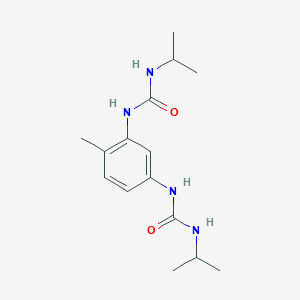
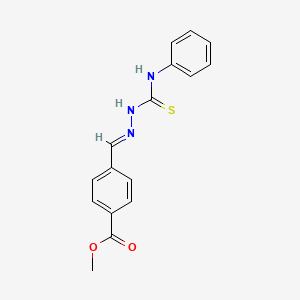
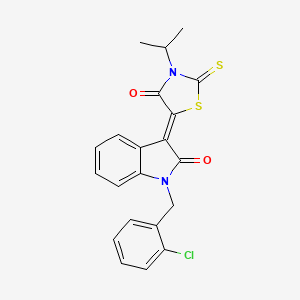
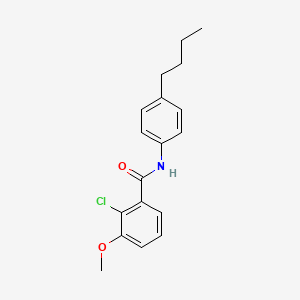

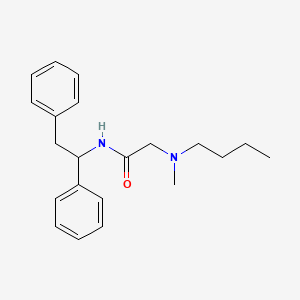
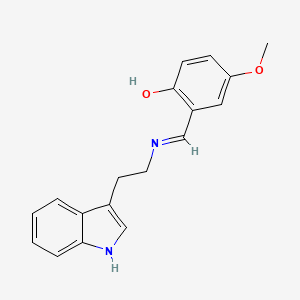
![(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide](/img/structure/B11961762.png)
